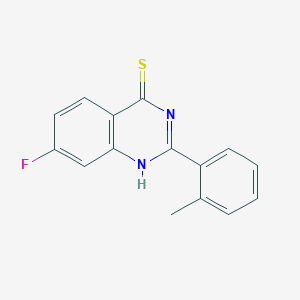

7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol

Description

7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol (CAS: 1909305-09-4) is a quinazoline derivative with the molecular formula C₁₅H₁₁FN₂S and a molecular weight of 270.32 g/mol . Its structure features:

- A fluorine atom at position 7 of the quinazoline core, enhancing metabolic stability and bioavailability.

- A thiol (-SH) group at position 4, which may confer unique reactivity in chemical modifications or biological interactions .

Quinazolines are recognized for their pharmacological versatility, including roles as kinase inhibitors, antiviral agents, and antitumor compounds .

Properties

IUPAC Name |

7-fluoro-2-(2-methylphenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUUKIORTLZANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative and 2-fluorobenzoyl chloride.

Formation of Quinazoline Ring: The aniline derivative undergoes a cyclization reaction with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate to form the quinazoline ring.

Introduction of Thiol Group: The thiol group is introduced at the 4th position through a nucleophilic substitution reaction using thiourea or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can undergo reduction reactions to modify the quinazoline ring or the substituents.

Substitution: The fluorine atom and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, including 7-fluoro-2-(2-methylphenyl)quinazoline-4-thiol, have demonstrated significant biological activities such as:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against various bacterial and fungal strains. Research indicates that quinazoline derivatives can outperform traditional antibiotics in certain contexts, making them promising candidates for drug development .

- Anticancer Activity : Quinazolines are known for their anticancer potential. Studies have shown that derivatives with thiol groups enhance cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The unique structure of this compound contributes to its effectiveness in inhibiting tumor growth and proliferation .

Structure-Activity Relationship

The effectiveness of this compound can be attributed to its structural features:

| Feature | Description | Impact on Activity |

|---|---|---|

| Fluorine Substitution | Fluorine at the 7-position enhances lipophilicity | Increases membrane permeability |

| Thiol Group | Presence at the 4-position increases reactivity | Enhances biological interactions |

| Methyl Group | At the 2-position, contributes to steric effects | Modulates binding affinity |

These structural characteristics allow for increased interaction with biological targets, particularly in enzyme inhibition and receptor binding .

Case Studies and Research Findings

Several studies have highlighted the applications of quinazoline derivatives, including this compound:

- A study demonstrated that this compound exhibited low IC50 values against HepG2 cells, indicating its potential as a lead compound in anticancer drug development .

- Another investigation focused on the antimicrobial efficacy of quinazoline derivatives, revealing that compounds similar to this compound showed superior activity against resistant bacterial strains compared to conventional antibiotics .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can enhance the compound’s binding affinity to its targets. The quinazoline ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol and related compounds:

Key Research Findings

Substituent Effects on Reactivity: The thiol group in the target compound distinguishes it from ketone- or chloro-substituted quinazolines. Thiols are prone to oxidation or disulfide formation, which may influence stability or binding in biological systems . Fluorine at position 7 (common in all listed fluoroquinazolines) improves metabolic resistance and membrane permeability compared to non-fluorinated analogs .

Biological Activity Trends: 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is primarily a synthetic intermediate, leveraging chloro and fluoro groups for stepwise functionalization . 4-Fluoro-2-methyl-5-[[7-(phenylmethoxy)-4-quinazolinyl]amino]phenol (ZM323881) demonstrates kinase inhibition, suggesting that amino-phenol substituents enhance target specificity . The imidazo-benzothiazole derivative () highlights the importance of fused heterocycles in DNA-targeted therapies, a feature absent in simpler quinazolines .

Thiol introduction typically requires protective strategies (e.g., thiourea intermediates), which could complicate large-scale production compared to ketone or chloro analogs .

Biological Activity

7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a fluorine atom and a methylphenyl group. The thiol group is crucial for its biological activity, potentially influencing the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biochemical pathways, which can result in altered cellular functions.

- Antimicrobial Activity : It has been shown to exhibit antimicrobial properties against various bacterial strains, likely through disruption of microbial protein functions .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and interfering with microtubule assembly .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.0 |

| HepG2 | 14.5 |

The compound has shown potential for inducing apoptosis in these cell lines, as evidenced by increased caspase activity and cell cycle arrest at the G2/M phase .

Case Studies

- Caspase Activation Study : A study investigated the induction of apoptosis through caspase activation in MCF-7 cells treated with varying concentrations of this compound. Results indicated a significant increase in caspase-3 activity at concentrations above 5 µM, suggesting that the compound effectively triggers programmed cell death .

- Microtubule Disruption Study : Another study focused on the effects of this compound on microtubule assembly in cancer cells. It was found that at concentrations as low as 10 µM, the compound inhibited microtubule polymerization, indicating its potential as a microtubule-targeting agent .

Q & A

Q. What synthetic strategies are recommended for 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated quinazoline precursors. Key steps include:

- Cyclocondensation : Reacting 2-amino-4-fluorobenzoic acid derivatives with 2-methylphenyl isothiocyanate under reflux in anhydrous THF.

- Catalytic Systems : Use of niobium pentoxide (Nb₂O₅) as a catalyst, which forms metal-complex intermediates to enhance regioselectivity and reduce side reactions .

- Microwave-Assisted Synthesis : For time efficiency, microwave irradiation (130°C, 45 min) can replace traditional heating, as demonstrated in analogous imidazo[2,1-b]thiazole syntheses .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 for amine:carbonyl precursor) and employ inert atmospheres to minimize oxidation.

Table 1 : Example Reaction Conditions for Analogous Compounds

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Nb₂O₅ | 120 | 6 | 72 | |

| None (thermal) | 130 | 8 | 58 | |

| Microwave | 130 | 0.75 | 68 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C7, methylphenyl at C2) via chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.08).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···S hydrogen bonds) for structural confirmation .

Q. What are the solubility properties of this compound, and how do they impact formulation for biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (high solubility), ethanol (moderate), and aqueous buffers (low).

- Formulation : For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous stability .

Advanced Research Questions

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., des-fluoro analogs or oxidized thiols) using fragmentation patterns .

- Reaction Monitoring : Employ in-situ FTIR to track thiol (-SH) stretching vibrations (~2550 cm⁻¹) and optimize reaction termination points .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual moisture or H₂S .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular efficacy)?

- Methodological Answer :

- Orthogonal Assays : Combine in vitro receptor-binding studies (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation in GPCR models) .

- Metabolic Stability Tests : Use liver microsomes to assess if rapid metabolism explains discrepancies between in vitro and in vivo results .

- Structural Analog Comparison : Compare activity profiles with derivatives like 6-chloro-4-(2-chlorophenyl)quinazoline methanol to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Prioritize derivatives with improved hydrogen-bonding to active-site residues .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with IC₅₀ data to optimize pharmacophores .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to refine kinetic parameters .

Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.